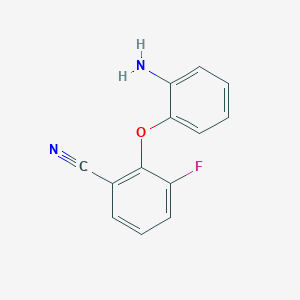
Antipyrine, 4-(ethylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-ethylaminoantipyrine typically involves the reaction of antipyrine with ethylamine. One common method includes the following steps :
Preparation of Antipyrine Solution: Antipyrine is dissolved in a suitable solvent, such as ethanol.
Reaction with Ethylamine: Ethylamine is added to the solution, and the mixture is heated under reflux conditions.
Isolation and Purification: The reaction mixture is cooled, and the product is isolated by filtration. The crude product is then purified by recrystallization.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
4-Ethylaminoantipyrine undergoes various chemical reactions, including :
Oxidation: It can be oxidized to form quinoneimine derivatives.
Reduction: Reduction reactions can convert it to corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ethylamino group can be replaced by other nucleophiles.
Condensation: It can react with aldehydes and ketones to form Schiff bases.
Common reagents used in these reactions include oxidizing agents like potassium ferricyanide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution or condensation product.
Scientific Research Applications
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique structural and functional properties.
Biology: It has been investigated for its antimicrobial, anti-inflammatory, and analgesic properties.
Medicine: It is used in the development of new pharmaceutical agents with potential therapeutic applications.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-ethylaminoantipyrine involves its interaction with various molecular targets and pathways . It primarily acts in the central nervous system by inhibiting the cyclooxygenase (COX) enzymes, including COX-1, COX-2, and COX-3. This inhibition reduces the synthesis of prostaglandins, which are mediators of pain and inflammation. By increasing the pain threshold, it exerts analgesic and anti-inflammatory effects.
Comparison with Similar Compounds
4-Ethylaminoantipyrine can be compared with other antipyrine derivatives, such as :
4-Aminoantipyrine: Known for its use in the synthesis of Schiff bases and metal complexes with antimicrobial properties.
Aminopyrine: Used as an analgesic and anti-inflammatory agent.
Dipyrone: Widely used as an analgesic and antipyretic drug.
The uniqueness of 4-ethylaminoantipyrine lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other derivatives.
Properties
IUPAC Name |
4-(ethylamino)-1,5-dimethyl-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-4-14-12-10(2)15(3)16(13(12)17)11-8-6-5-7-9-11/h5-9,14H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHDZXNUTMWQRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(N(N(C1=O)C2=CC=CC=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70164840 |
Source


|
| Record name | Antipyrine, 4-(ethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70164840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15166-10-6 |
Source


|
| Record name | Antipyrine, 4-(ethylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015166106 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antipyrine, 4-(ethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70164840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

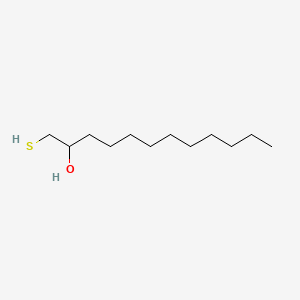


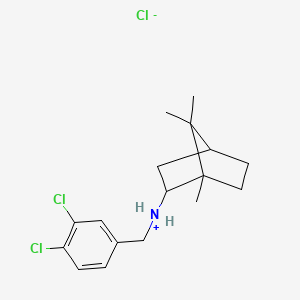
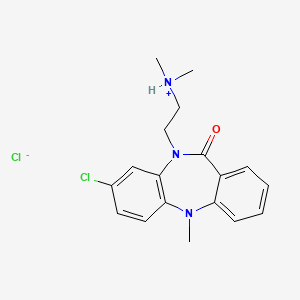
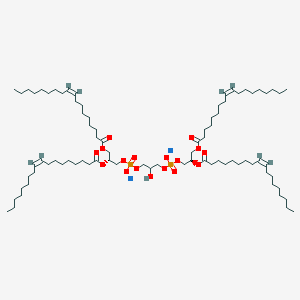
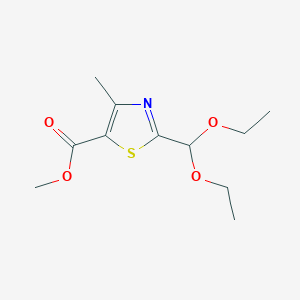
![Benzamide, N-[4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B13740701.png)


